Cas no 37108-61-5 (Tert-Butyl (4,5-dichlorothiophen-2-yl)carbamate)
Tert-Butyl (4,5-dichlorothiophen-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl (4,5-dichlorothiophen-2-yl)carbamate
- Tert-Butyl (4,5-dichlorothiophen-2-yl)carbamate
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- Inchi: 1S/C9H11Cl2NO2S/c1-9(2,3)14-8(13)12-6-4-5(10)7(11)15-6/h4H,1-3H3,(H,12,13)
- InChI Key: ATGUIASESHRJNA-UHFFFAOYSA-N
- SMILES: ClC1=C(SC(=C1)NC(=O)OC(C)(C)C)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 245
- XLogP3: 4.1
- Topological Polar Surface Area: 66.6
Tert-Butyl (4,5-dichlorothiophen-2-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169005588-1g |
tert-Butyl (4,5-dichlorothiophen-2-yl)carbamate |
37108-61-5 | 97% | 1g |
$400.00 | 2023-09-02 |
Tert-Butyl (4,5-dichlorothiophen-2-yl)carbamate Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on Tert-Butyl (4,5-dichlorothiophen-2-yl)carbamate
Comprehensive Overview of Tert-Butyl (4,5-dichlorothiophen-2-yl)carbamate (CAS No. 37108-61-5)
Tert-Butyl (4,5-dichlorothiophen-2-yl)carbamate, with the CAS number 37108-61-5, is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This compound belongs to the class of carbamate derivatives, which are known for their versatility in synthetic chemistry. The presence of the 4,5-dichlorothiophene moiety enhances its reactivity, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers often focus on its molecular stability and synthetic applications, particularly in the development of novel therapeutic agents.
In recent years, the demand for high-purity intermediates like Tert-Butyl (4,5-dichlorothiophen-2-yl)carbamate has surged due to advancements in drug discovery and precision agriculture. The compound's unique structural features, including the tert-butyl group and dichlorinated thiophene ring, contribute to its utility in cross-coupling reactions and catalysis. These properties align with current trends in green chemistry, where efficiency and sustainability are prioritized. Laboratories and manufacturers emphasize its role in reducing synthetic steps, thereby minimizing waste and energy consumption.
One of the most searched questions related to this compound is: "What are the applications of Tert-Butyl (4,5-dichlorothiophen-2-yl)carbamate in medicinal chemistry?" Studies highlight its potential as a building block for heterocyclic compounds, which are pivotal in designing antiviral and antifungal agents. Additionally, its thermal stability and solubility profile make it suitable for high-throughput screening platforms. The compound's compatibility with microwave-assisted synthesis further underscores its relevance in modern automated drug development workflows.
From an analytical perspective, CAS 37108-61-5 is often characterized using techniques such as NMR spectroscopy, HPLC, and mass spectrometry. These methods ensure batch-to-batch consistency, a critical factor for industries requiring GMP compliance. The compound's storage conditions—typically under inert atmospheres at low temperatures—are frequently discussed in technical datasheets, addressing another common query: "How to store Tert-Butyl (4,5-dichlorothiophen-2-yl)carbamate to maintain its integrity?"
Emerging discussions in scientific forums also explore the compound's role in material science, particularly in the synthesis of organic semiconductors. Its electron-rich thiophene core facilitates charge transport, making it a candidate for optoelectronic devices. This interdisciplinary appeal positions Tert-Butyl (4,5-dichlorothiophen-2-yl)carbamate as a compound of interest beyond traditional chemistry sectors.
In summary, Tert-Butyl (4,5-dichlorothiophen-2-yl)carbamate (37108-61-5) exemplifies the intersection of innovation and practical utility in chemical research. Its multifaceted applications, coupled with stringent quality control protocols, ensure its continued relevance in both academic and industrial settings. As synthetic methodologies evolve, this compound is poised to remain a cornerstone in the development of next-generation functional materials and bioactive compounds.
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